N2-Cyclohexyl-2,3-pyridinediamine
Overview
Description
N2-Cyclohexyl-2,3-pyridinediamine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
N2-Cyclohexyl-2,3-pyridinediamine derivatives have been synthesized and studied for their structural characteristics. For instance, derivatives such as N,N′-bis(2-Hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine have been synthesized and analyzed using various spectroscopic methods, including X-ray analysis, IR, UV/Vis, and NMR spectroscopy, to understand their structural and spectroscopic characteristics. These studies contribute to the field by providing detailed insights into the molecular structures of such compounds and their potential applications in materials science and coordination chemistry (Galić et al., 2000).
Catalysis
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, have been utilized in the presence of catalysts such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions. These compounds and the methodologies employed for their synthesis demonstrate the potential of this compound derivatives in catalytic applications, contributing to green chemistry by avoiding solvent use and enhancing reaction efficiency (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Interactions and Crystal Packing
The study of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has provided insights into the importance of molecular interactions such as C–H⋯N, C–H⋯π, and π⋯π in crystal packing. These interactions influence the structural conformation and stability of the compounds, with significant implications for materials science, particularly in the design and development of new materials with specific properties (Lai, Mohr, & Tiekink, 2006).
Radiopharmaceutical Applications
Chiral acyclic ligands derived from cyclohexyl/cyclohexane structures have been synthesized and complexed with Ga(III) and/or In(III) for potential use in radiopharmaceutical applications. These compounds exhibit high thermodynamic stability and kinetic inertness, making them suitable for the development of gallium or indium-based radiopharmaceuticals. Such studies are crucial for advancing medical imaging and therapy, providing safer and more effective diagnostic and therapeutic agents (Ramogida et al., 2015).
Properties
IUPAC Name |
2-N-cyclohexylpyridine-2,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLDNORQKZJMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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